molecular formula C11H21N3 B11735407 {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine

Cat. No.: B11735407
M. Wt: 195.30 g/mol
InChI Key: ZKEGRUHSOHGTGK-UHFFFAOYSA-N
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Description

The compound {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine features a pyrazole core substituted at the 1-position with a 2-methylpropyl (isobutyl) group and at the 5-position with a methylene-linked propylamine moiety. Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their versatile hydrogen-bonding capacity and metabolic stability .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]propan-1-amine

InChI

InChI=1S/C11H21N3/c1-4-6-12-8-11-5-7-13-14(11)9-10(2)3/h5,7,10,12H,4,6,8-9H2,1-3H3

InChI Key

ZKEGRUHSOHGTGK-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=NN1CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with 2-Methylpropyl Group:

    Attachment of the Propylamine Group: The final step involves the attachment of the propylamine group to the pyrazole ring, which can be done through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of pyrazole derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicine, pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This compound may be investigated for similar activities and potential therapeutic uses.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of products with specific properties and applications.

Mechanism of Action

The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The specific pathways involved can vary depending on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Compound A : 1-(2-Methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine (CAS: 1427380-55-9)
  • Structure : Pyrazole with a 2-methylpropyl group at N1 and an isopropyl group at C5; amine at C4.
  • Molecular Formula : C₁₀H₁₈N₃ (MW: 180.27 g/mol).
  • Key Differences: The amine group at C4 instead of a methylene-linked propylamine at C5.
Compound B : Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine (CAS: 1856027-21-8)
  • Structure : Pyrazole with a trifluoroethyl group at N1 and a propylamine-linked methyl group at C5.
  • Molecular Formula : C₉H₁₅ClF₃N₃ (MW: 257.69 g/mol).
Compound C : {3-[3-(3-Fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine (CAS: 1232136-36-5)
  • Structure : Pyrazole with a 3-fluorophenyl group at C3 and a methylpropylamine chain.
  • Molecular Formula : C₁₃H₁₆N₃F (MW: 233.28 g/mol).

Core Structure Modifications

Compound D : {[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propyl)amine
  • Structure : Indole core replaces pyrazole, with a 2-methylpropyl group at N1 and propylamine at C5.
  • Molecular Formula : C₁₇H₂₅N₃ (estimated MW: 271.4 g/mol).
  • Key Differences : The indole moiety’s planar aromatic system may confer distinct electronic and steric properties, influencing bioavailability and metabolic pathways .
Compound E : 1-Methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine (CAS: 1856071-18-5)
  • Structure: Pyrazole with methyl at N1 and a branched methyl(propyl)amino group at C3.
  • Molecular Formula : C₉H₁₈N₄ (MW: 182.27 g/mol).

Biological Activity

The compound {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula C12_{12}H18_{18}N4_4, this compound features a pyrazole core that is known for diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound, synthesizing existing research findings and case studies.

Chemical Structure and Properties

The unique structure of This compound includes a pyrazole ring and a propyl amine group. The presence of these functional groups allows for potential interactions with various biological targets.

Property Value
Molecular FormulaC12_{12}H18_{18}N4_4
Molecular Weight218.29 g/mol
StructurePyrazole ring with propyl amine

The biological activity of This compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in inflammatory and cancer pathways. The compound may modulate enzymatic activity or receptor signaling, leading to various biochemical effects.

Biological Activities

Research indicates that pyrazole derivatives can exhibit a range of biological activities:

  • Anti-inflammatory Activity : Pyrazole compounds have been shown to inhibit pro-inflammatory cytokines, potentially making them candidates for treating autoimmune diseases.
  • Anticancer Properties : Some studies suggest that pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Effects : Preliminary data suggest that this compound may exhibit antimicrobial properties, although further studies are required to confirm these effects.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

  • Tubulin Polymerization Inhibition : A study on related pyrazole compounds indicated significant inhibition of tubulin assembly with IC50 values as low as 2.12 μM against cancer cell lines. This suggests a mechanism by which these compounds could induce apoptosis in cancer cells .
  • Cytokine Inhibition : Research into similar pyrazole derivatives has demonstrated their ability to inhibit IL-17 and IFN-gamma production, highlighting their potential in treating chronic inflammatory conditions .
  • Antimicrobial Activity : A series of pyrazole-based compounds were evaluated for their antimicrobial properties against various pathogens, showing promising results that warrant further investigation .

Predictive Modeling

Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be utilized to assess the potential biological activity spectrum based on the compound's structure. These models help identify therapeutic applications and guide experimental validation.

Synthesis Methods

The synthesis of This compound can be achieved through several methods:

  • Formation of the Pyrazole Ring : This typically involves the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
  • Alkylation Reactions : The introduction of the propyl group can be accomplished via nucleophilic substitution reactions using appropriate alkyl halides.

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